Cas no 19013-30-0 (4-Methoxyphenyl Mesylate)

4-Methoxyphenyl Mesylate 化学的及び物理的性質
名前と識別子
-
- 4-Methoxyphenyl methanesulfonate
- 4-Methoxyphenyl mesylate
- (4-methoxyphenyl) methanesulfonate
- 4-Methoxyphenyl methylsulphonate
- Phenol, 4-methoxy-, 1-methanesulfonate
- 4-Methoxyphenyl mesylate, 4-[(Methylsulphonyl)oxy]anisole
- 4-Methoxyphenyl mesylate,4-[(methylsulphonyl)oxy]anisole
- DTXSID20364979
- MFCD01231360
- AKOS002285412
- AS-63588
- CS-0205323
- p-methoxyphenyl mesylate
- 4-methoxyphenylmethanesulfonate
- AN-652/33742062
- SCHEMBL6941035
- 19013-30-0
- G78382
- 4-Methoxyphenyl Mesylate
-
- MDL: MFCD01231360
- インチ: InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3
- InChIKey: BZKNVCHUULQHAT-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)OS(=O)(=O)C
計算された属性
- 精确分子量: 202.03000
- 同位素质量: 202.03
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- Surface Charge: 0
- トポロジー分子極性表面積: 61A^2
- 互变异构体数量: 何もない
じっけんとくせい
- 密度みつど: 1.276
- Boiling Point: 334.4°C at 760 mmHg
- フラッシュポイント: 156°C
- Refractive Index: 1.521
- PSA: 60.98000
- LogP: 2.11440
4-Methoxyphenyl Mesylate Security Information
4-Methoxyphenyl Mesylate 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
4-Methoxyphenyl Mesylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-LU804-5g |
4-Methoxyphenyl Mesylate |
19013-30-0 | 98% | 5g |
¥1102.0 | 2022-06-10 | |
TRC | M945330-10g |
4-Methoxyphenyl Mesylate |
19013-30-0 | 10g |
$ 135.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-LU804-1g |
4-Methoxyphenyl Mesylate |
19013-30-0 | 98% | 1g |
¥340.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182392-1g |
4-Methoxyphenyl Mesylate |
19013-30-0 | 98% | 1g |
¥301.90 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275993-5g |
4-Methoxyphenyl mesylate |
19013-30-0 | 98% | 5g |
¥644 | 2023-04-15 | |
Chemenu | CM342630-100g |
4-Methoxyphenyl mesylate |
19013-30-0 | 95%+ | 100g |
$400 | 2022-06-12 | |
abcr | AB237534-5 g |
4-Methoxyphenyl methylsulphonate; . |
19013-30-0 | 5 g |
€118.50 | 2023-07-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-256789A-5 g |
4-Methoxyphenyl mesylate, 4-[(Methylsulphonyl)oxy]anisole, |
19013-30-0 | 5g |
¥2,031.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275993-100g |
4-Methoxyphenyl mesylate |
19013-30-0 | 98% | 100g |
¥3456 | 2023-04-15 | |
abcr | AB237534-100g |
4-Methoxyphenyl methylsulphonate; . |
19013-30-0 | 100g |
€518.00 | 2025-02-13 |
4-Methoxyphenyl Mesylate 関連文献
-
Philip C. Bulman Page,Ross L. Goodyear,Yohan Chan,Alexandra M. Z. Slawin,Steven M. Allin RSC Adv. 2019 9 30019
-
2. Indium metal as a reducing agent in organic synthesisMichael R. Pitts,Justin R. Harrison,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2001 955
4-Methoxyphenyl Mesylateに関する追加情報
Introduction to 4-Methoxyphenyl Mesylate (CAS No. 19013-30-0) and Its Recent Applications in Chemical Biology
4-Methoxyphenyl Mesylate, with the chemical name 4-methoxybenzenemethanesulfonate, is a significant compound in the realm of pharmaceutical and chemical biology. Its molecular structure, featuring a methoxy group and a mesylate (methylsulfonate) moiety, imparts unique reactivity and functionality that make it a valuable intermediate in synthetic chemistry. The compound is identified by its CAS number 19013-30-0, which serves as a unique identifier in scientific literature and industrial applications.
The synthesis of 4-Methoxyphenyl Mesylate typically involves the methylation of 4-methoxybenzoic acid or its derivatives, followed by sulfonation to introduce the mesylate group. This process highlights the compound's utility as a building block in organic synthesis, particularly in the preparation of more complex molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (mesylate) groups enhances its versatility in various chemical transformations.
In recent years, 4-Methoxyphenyl Mesylate has garnered attention in the field of drug discovery due to its ability to serve as a precursor for biologically active molecules. The mesylate group, in particular, is frequently employed in medicinal chemistry for its role in protecting functional groups and facilitating further derivatization. This makes 4-Methoxyphenyl Mesylate a preferred choice for researchers aiming to develop novel therapeutic agents.
One of the most compelling aspects of 4-Methoxyphenyl Mesylate is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the structure of 4-Methoxyphenyl Mesylate, chemists can generate derivatives that exhibit potent inhibitory effects on specific kinases. For instance, recent studies have demonstrated that derivatives of this compound can selectively target tyrosine kinases, leading to promising results in preclinical trials.
Another area where 4-Methoxyphenyl Mesylate has shown significant promise is in the development of antimicrobial agents. The unique electronic properties of the methoxy and mesylate groups allow for interactions with bacterial enzymes and cell membranes, disrupting essential biological processes. Research has indicated that certain derivatives of 4-Methoxyphenyl Mesylate exhibit broad-spectrum antimicrobial activity, making them potential candidates for treating multidrug-resistant infections.
The compound's role extends beyond pharmaceutical applications; it is also utilized in materials science and agrochemicals. In materials science, 4-Methoxyphenyl Mesylate serves as a precursor for polymers and coatings that exhibit enhanced thermal stability and mechanical strength. In agrochemicals, it contributes to the synthesis of herbicides and pesticides by providing a scaffold for functional group modifications.
Recent advancements in computational chemistry have further enhanced the utility of 4-Methoxyphenyl Mesylate. Molecular modeling studies have revealed insights into its interactions with biological targets, enabling researchers to design more effective derivatives with improved pharmacokinetic properties. These computational approaches are particularly valuable in reducing the time and cost associated with traditional high-throughput screening methods.
The environmental impact of using 4-Methoxyphenyl Mesylate is also an area of growing interest. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring biodegradable derivatives of this compound to ensure that their applications do not contribute to environmental pollution.
In conclusion, 4-Methoxyphenyl Mesylate (CAS No. 19013-30-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge and developing innovative solutions is set to grow even further.
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